![molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1](/img/structure/B1376255.png)
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine
説明
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .
科学的研究の応用
Chemical Properties and Synthesis
The chemistry of compounds similar to 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is quite rich and varied. For example, the chemistry of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has been extensively reviewed, highlighting the diverse preparation procedures and properties of these compounds, including their spectroscopic, structural, magnetic, biological, and electrochemical properties (Boča, Jameson, & Linert, 2011).
Biological Significance
The oxazolone moiety, closely related to the oxazolo group in 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine, is a significant heterocyclic compound. It is known to exhibit a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities, among others. This highlights the potential medicinal significance of related compounds (Kushwaha & Kushwaha, 2021).
Therapeutic Applications
Compounds with structures similar to 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine have been found to exhibit a wide range of bioactivities. For instance, 1,3,4-Oxadiazole derivatives, which have a structural resemblance, are known for their binding affinity with different enzymes and receptors in biological systems, resulting in various therapeutic effects such as anticancer, antibacterial, and antiviral activities (Verma et al., 2019).
Role in Central Nervous System (CNS) Drugs Synthesis
The structural framework of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine might offer prospects in CNS drug development. Heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a large class of organic compounds, serving as precursors or constituents in various CNS acting drugs, thus indicating potential routes for the synthesis of novel CNS drugs (Saganuwan, 2017).
Safety And Hazards
特性
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

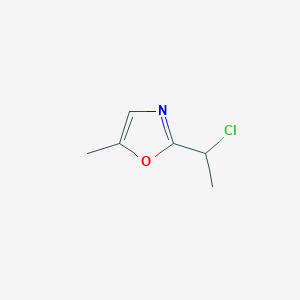
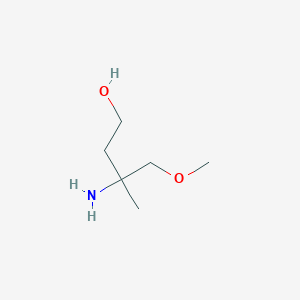
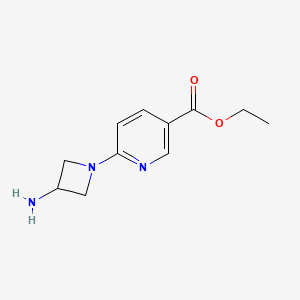
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
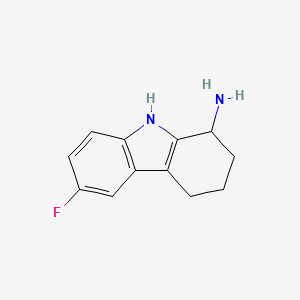
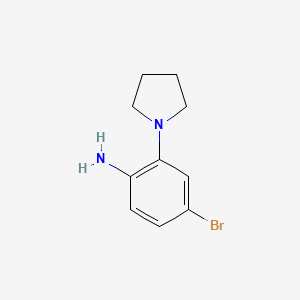
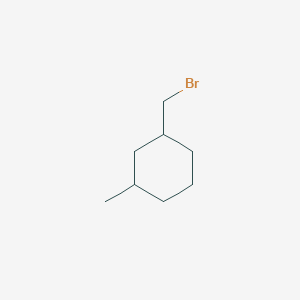
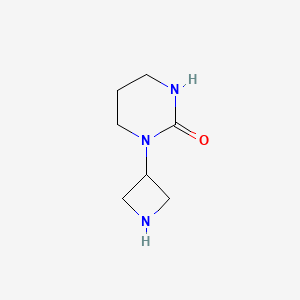
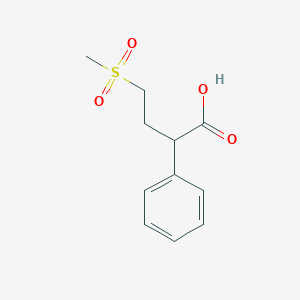
amine](/img/structure/B1376191.png)
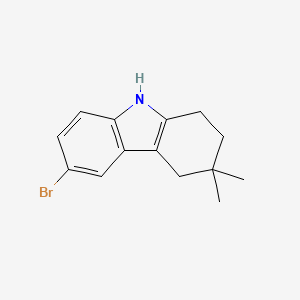
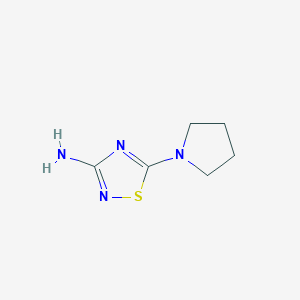
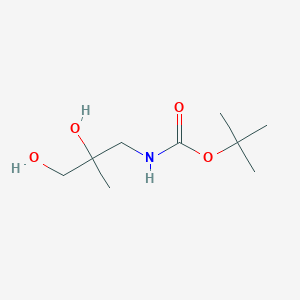
![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)